ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate
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Description
Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The furan moiety is introduced through a cyclization reaction involving furan derivatives and dibenzo[b,e][1,4]diazepine intermediates. The synthetic pathway is crucial for ensuring the biological activity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) exhibit significant antimicrobial properties. For instance:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 1–2 | Effective against Staphylococcus aureus |
Compound B | 8–32 | Effective against resistant strains |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive bacteria and certain fungal pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of dibenzo[b,e][1,4]diazepines can inhibit inflammatory cytokines effectively. For example:
Compound | Inhibition (%) | Standard Drug |
---|---|---|
Compound C | 93.80% | Diclofenac Sodium |
Compound D | 90.21% | Diclofenac Sodium |
These results highlight the potential of ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) as a candidate for developing anti-inflammatory agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a kinase inhibitor, which is significant in various signaling pathways related to inflammation and cell proliferation .
- Interaction with Receptors : It may interact with specific receptors involved in pain and inflammation modulation.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, potentially contributing to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study A : A clinical trial involving a dibenzo[b,e][1,4]diazepine derivative showed a marked reduction in inflammatory markers in patients with chronic inflammatory conditions.
- Case Study B : Laboratory tests demonstrated that a furan-containing derivative significantly inhibited the growth of drug-resistant Candida strains.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate |
InChI |
InChI=1S/C23H26N2O4/c1-4-28-20(27)14-25-17-9-6-5-8-15(17)24-16-12-23(2,3)13-18(26)21(16)22(25)19-10-7-11-29-19/h5-11,22,24H,4,12-14H2,1-3H3 |
InChI Key |
HMYMMZYITKPIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4 |
Origin of Product |
United States |
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